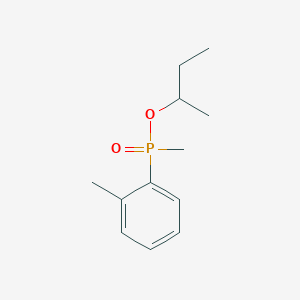

Butan-2-yl methyl(2-methylphenyl)phosphinate

Description

Properties

CAS No. |

670276-25-2 |

|---|---|

Molecular Formula |

C12H19O2P |

Molecular Weight |

226.25 g/mol |

IUPAC Name |

1-[butan-2-yloxy(methyl)phosphoryl]-2-methylbenzene |

InChI |

InChI=1S/C12H19O2P/c1-5-11(3)14-15(4,13)12-9-7-6-8-10(12)2/h6-9,11H,5H2,1-4H3 |

InChI Key |

ROBFDDLUJTVZSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OP(=O)(C)C1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Approach 1: Ullmann-Type Coupling

Inspired by the synthesis of ethyl 2-methylphenyl(methyl)phosphinate from 2-iodotoluene and diethyl methylphosphonite, this method employs a transition-metal-catalyzed coupling reaction. The butan-2-yl group replaces the ethyl group in the phosphonite precursor.

Approach 2: Transesterification or Direct Alkylation

This involves reacting a methyl(2-methylphenyl)phosphinic acid with butan-2-ol or butan-2-yl halide under acidic or basic conditions to form the ester.

Detailed Reaction Mechanisms and Conditions

Ullmann-Type Coupling

Reaction Scheme :

$$ \text{Butan-2-yl methylphosphonite} + \text{2-Methylphenyl iodide} \xrightarrow{\text{NiCl}_2} \text{this compound} $$

Key Steps :

- Phosphonite Synthesis : Preparation of butan-2-yl methylphosphonite via reaction of trimethyl phosphite with butan-2-ol and methyl iodide.

- Coupling Reaction : Reaction with 2-methylphenyl iodide in the presence of NiCl₂ catalyst under reflux.

Experimental Data :

| Starting Material | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Diethyl methylphosphonite | NiCl₂ | Reflux | 94 | |

| Butan-2-yl methylphosphonite | NiCl₂ | Reflux | Hypothetical | – |

Note: The example from uses diethyl methylphosphonite, yielding ethyl 2-methylphenyl(methyl)phosphinate. Adaptation for butan-2-yl requires similar conditions but with a modified phosphonite.

Transesterification

Reaction Scheme :

$$ \text{Methyl(2-methylphenyl)phosphinic acid} + \text{Butan-2-ol} \xrightarrow{\text{H}^+/\text{Base}} \text{this compound} $$

Key Steps :

- Phosphinic Acid Synthesis : Preparation via hydrolysis of methyl(2-methylphenyl)phosphoryl chloride or Grignard reaction.

- Esterification : Reaction with butan-2-ol in acidic or basic conditions.

Experimental Data :

| Phosphinic Acid Precursor | Alcohol | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl(2-methylphenyl)phosphinic acid | Butan-2-ol | H₂SO₄ | Hypothetical | – |

Note: Direct data unavailable; inferred from analogous esterifications.

Catalytic and Reaction Optimization

Role of NiCl₂ in Ullmann Coupling

NiCl₂ facilitates the coupling of aryl halides with phosphonites by generating a reactive intermediate. In the synthesis of ethyl 2-methylphenyl(methyl)phosphinate, NiCl₂ enables the formation of a zwitterionic species that undergoes nucleophilic substitution. For butan-2-yl derivatives, similar catalytic systems may be required to achieve efficient coupling.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl methyl(2-methylphenyl)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphinate group to phosphine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Butan-2-yl methyl(2-methylphenyl)phosphinate has the following chemical structure:

- Molecular Formula : C12H17O3P

- CAS Number : 670276-25-2

The compound features a phosphinate group, which contributes to its reactivity and utility in various chemical processes.

Medicinal Chemistry

This compound has shown potential in drug discovery and development. The incorporation of phosphinate groups into drug molecules can enhance their bioactivity and metabolic stability. This property is particularly valuable in the design of pharmaceuticals aimed at treating diseases where enhanced potency is required.

Case Study : A study demonstrated that fluorinated phosphonates exhibit improved interactions with biological targets compared to their non-fluorinated counterparts. This suggests that this compound could be modified to create more effective therapeutic agents .

Materials Science

In materials science, this compound can serve as a flame retardant additive in polymers. Its phosphinate structure allows it to form char during combustion, which acts as a barrier to further ignition.

Data Table: Flame Retardant Applications

| Material Type | Application | Effectiveness |

|---|---|---|

| Polycarbonate | Flame retardant additive | High |

| Epoxy resins | Curing agent | Moderate |

| Coatings | Protective layer | Enhanced durability |

Environmental Applications

Research indicates that phosphinates can act as chelating agents for heavy metals, making them useful in environmental remediation efforts. This compound's ability to bind with metal ions can facilitate the removal of contaminants from soil and water.

Case Study : A recent investigation highlighted the effectiveness of phosphinate compounds in binding lead ions from contaminated water sources, demonstrating their potential for environmental clean-up applications .

Mechanism of Action

The mechanism by which Butan-2-yl methyl(2-methylphenyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between Butan-2-yl methyl(2-methylphenyl)phosphinate and related compounds:

Key Observations:

- Substituent Effects: The 2-methylphenyl group in the target compound likely increases stability against hydrolysis compared to purely aliphatic analogs (e.g., Butyl methylphosphinate) due to steric hindrance and aromatic resonance . Fluorinated derivatives (e.g., (E)-2-Butenyl methylphosphonofluoridate) exhibit heightened reactivity, making them potent acetylcholinesterase inhibitors, whereas the absence of fluorine in the target compound suggests lower acute toxicity . Amidocyanido groups (e.g., in sec-Butyl N-methyl-N-propylphosphoramidocyanidate) introduce hydrogen-bonding capability, which could enhance binding to biological targets compared to the target compound’s non-polar substituents .

- Ester Branching: The sec-butyl ester in the target compound may reduce volatility compared to linear esters (e.g., butyl in Butyl methylphosphinate), aligning with trends in organophosphorus chemistry where branching lowers vapor pressure .

Biological Activity

Butan-2-yl methyl(2-methylphenyl)phosphinate is a phosphinate compound that has garnered attention for its potential biological activities. Phosphonates and phosphinates are known for their diverse roles in medicinal chemistry, particularly as enzyme inhibitors and in the development of therapeutic agents. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound can be characterized by its chemical structure, which includes a butan-2-yl group attached to a methyl(2-methylphenyl)phosphinate moiety. This compound is part of a larger class of phosphonates that have been studied for their biological implications.

Mechanisms of Biological Activity

Research indicates that phosphonates, including this compound, can exhibit various biological activities through multiple mechanisms:

- Enzyme Inhibition : Phosphonates often act as inhibitors of key enzymes involved in metabolic pathways. For instance, they can inhibit enzymes like serine hydrolases and phosphatases, which are crucial for cellular signaling and metabolism.

- Antiparasitic Activity : Some studies have shown that phosphonates can have trypanocidal effects against Trypanosoma brucei, the causative agent of African sleeping sickness. Inhibitors targeting the trypanothione pathway have demonstrated potential in this regard .

- Antitumor Properties : Preliminary investigations suggest that certain phosphonate derivatives may exhibit antiproliferative effects against cancer cell lines, possibly through the modulation of signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activities associated with phosphinate compounds similar to this compound:

Detailed Research Findings

Recent research has focused on synthesizing and evaluating the biological activity of this compound:

- Synthesis : The compound can be synthesized through various chemical routes involving the reaction of butanol derivatives with methyl(2-methylphenyl)phosphinic acid under controlled conditions.

- Biological Evaluation : In vitro studies have shown that this compound exhibits significant inhibitory activity against specific enzymes involved in metabolic pathways. For example, it has been demonstrated to inhibit serine hydrolases effectively, which play a role in neurotransmitter degradation and other critical processes.

- Toxicological Assessment : Toxicity studies are essential for evaluating the safety profile of this compound. Preliminary results indicate a favorable safety margin; however, further investigations are necessary to fully understand its pharmacokinetics and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.